molecular formula C34H46ClN7O7 B6298361 Z-Val-Val-Arg-AMC HCl CAS No. 2301169-20-8

Z-Val-Val-Arg-AMC HCl

Cat. No.: B6298361
CAS No.: 2301169-20-8
M. Wt: 700.2 g/mol
InChI Key: DNOWQGMTENJNAF-SJJWEBCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Val-Arg-AMC HCl involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:

    Coupling of Amino Acids: The amino acids valine and arginine are sequentially coupled to a solid support resin using coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a mixture of TFA, water, and scavengers like TIS.

    Purification: The crude peptide is purified by reverse-phase HPLC to obtain the desired product.

    Formation of Hydrochloride Salt: The purified peptide is converted to its hydrochloride salt form by treatment with hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

Z-Val-Val-Arg-AMC HCl primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between the peptide and the 7-amido-4-methylcoumarin (AMC) moiety releases the fluorescent AMC, which can be quantitatively measured.

Common Reagents and Conditions

Major Products

The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be detected using a fluorometer.

Scientific Research Applications

Z-Val-Val-Arg-AMC HCl is extensively used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Z-Val-Val-Arg-AMC HCl involves the enzymatic cleavage of the amide bond between the peptide and the AMC moiety by proteases. The cleavage releases free AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, providing a direct readout of protease activity. The molecular targets are primarily cathepsins and other proteolytic enzymes involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Z-Phe-Arg-AMC HCl: Another peptide substrate used for detecting protease activity, particularly cathepsin B and L.

    Boc-Val-Leu-Lys-AMC HCl: Used for studying the activity of proteasomes and other proteolytic enzymes.

    Ac-DEVD-AMC HCl: A substrate for caspase-3, used in apoptosis research

Uniqueness

Z-Val-Val-Arg-AMC HCl is unique due to its specificity for cathepsins and its high sensitivity in detecting protease activity. Its use of the AMC moiety provides a robust and quantifiable fluorescent readout, making it a valuable tool in various research applications .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N7O7.ClH/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23;/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37);1H/t25-,28-,29-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOWQGMTENJNAF-SJJWEBCOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46ClN7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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